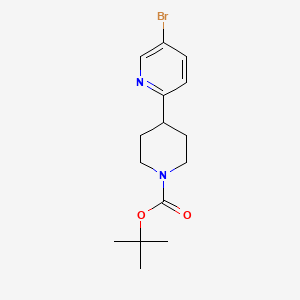

Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGAMDFOVMWROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a Boc-protected piperidine ring linked to a brominated pyridine moiety, makes it a versatile intermediate for the synthesis of complex, biologically active molecules, including kinase inhibitors and central nervous system (CNS) targeted agents.[1] This guide provides a comprehensive technical overview of its core physicochemical properties. We delve into the experimental methodologies and underlying scientific principles for determining its molecular characteristics, solubility, lipophilicity, and spectral identity. This document is intended for researchers, synthetic chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights for the effective handling, analysis, and application of this compound.

Molecular Identity and Core Descriptors

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural attributes of this compound—namely the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, the flexible piperidine core, and the electron-deficient bromopyridine ring—govern its physical behavior, reactivity, and analytical profile.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2697163-09-8 (for d9 variant) | [2] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | Calculated |

| Molecular Weight | 341.24 g/mol | Calculated |

| Canonical SMILES | C1CC(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)Br | - |

Note: The CAS number for the non-deuterated form was not explicitly found in the provided search results; the number for a deuterated analog is provided for reference.

Fundamental Physicochemical Properties

The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. Properties such as melting point, solubility, and lipophilicity are gatekeepers for a molecule's journey from a laboratory flask to a potential therapeutic agent.

Physical State and Melting Point

Expert Insight: The melting point is a primary indicator of a compound's purity and lattice energy. A sharp, well-defined melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities. For related structures like tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, the appearance is a "White to yellow Powder" with a melting point of 83-87 °C.[3] It is reasonable to expect a similar solid appearance for the target compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind the Method: DSC is preferred over traditional melting point apparatus for its high precision and ability to detect other thermal events, such as polymorphic transitions. The inert atmosphere prevents oxidative degradation of the sample during heating.

Solubility

Expert Insight: Solubility dictates the compound's utility in various synthetic conditions and is a critical determinant of its absorption and distribution in vivo. While data for the exact target molecule is sparse, the analogous piperazine compound is described as soluble in water.[3] However, the replacement of a polar N-H group in the piperazine ring with a C-H group in the piperidine ring is expected to increase lipophilicity and potentially decrease aqueous solubility. The compound is anticipated to show good solubility in common organic solvents like dichloromethane, ethanol, and acetone.[4]

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)

-

System Preparation: Prepare saturated solutions of the compound in various media (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases via centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.

Causality Behind the Method: This method measures the true thermodynamic equilibrium solubility, which is the most relevant value for biopharmaceutical assessment. Allowing 24-48 hours ensures that the dissolution process has reached a plateau.

Lipophilicity (LogP)

Expert Insight: Lipophilicity, commonly expressed as the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It heavily influences membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The predicted XLogP3 for the similar piperazine-containing molecule is 2.7, suggesting moderate lipophilicity.[3] The target piperidine analog is expected to have a slightly higher LogP.

Experimental Protocol: HPLC-Based Determination of LogP

-

System Setup: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol) and an aqueous buffer.

-

Calibration: Inject a set of standard compounds with known LogP values and record their retention times (tR) for each mobile phase composition.

-

Sample Analysis: Inject the target compound and record its retention time under the same conditions.

-

Calculation: Calculate the capacity factor (k) for each compound. Extrapolate the capacity factor at 100% aqueous mobile phase (log k_w) from the calibration curve. The LogP can then be correlated from the log k_w value.

Causality Behind the Method: This technique leverages the principle that retention in reverse-phase chromatography is driven by the analyte's lipophilicity. It is a high-throughput and reproducible alternative to the traditional shake-flask method, requiring minimal material.

Caption: Relationship between physicochemical properties and their determination methods.

Spectroscopic and Structural Analysis

Confirming the chemical structure and purity requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For a closely related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a full characterization using NMR, MS, and FT-IR was reported, setting a precedent for the analysis of the title compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of a molecule. The ¹H NMR spectrum will confirm the presence of all proton environments, from the characteristic singlet of the tert-butyl group to the distinct aromatic signals of the disubstituted pyridine ring. The ¹³C NMR will verify the carbon framework, including the carbonyl carbon of the Boc group.

Predicted ¹H NMR Features:

-

~8.5 ppm: A doublet for the proton at position 6 of the pyridine ring.

-

~7.8 ppm: A doublet of doublets for the proton at position 4 of the pyridine ring.

-

~7.2 ppm: A doublet for the proton at position 3 of the pyridine ring.

-

~4.1 ppm: Broad multiplet for the piperidine protons adjacent to the nitrogen of the Boc group.

-

~1.8-3.0 ppm: A series of multiplets for the remaining piperidine protons.

-

~1.45 ppm: A sharp singlet (9H) for the tert-butyl protons of the Boc group.

Mass Spectrometry (MS)

Expert Insight: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions (typically protonated molecules, [M+H]⁺).

-

Analysis: Analyze the ions using a TOF mass analyzer, which separates them based on their mass-to-charge ratio.

-

Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion (expected m/z ≈ 341.1) and confirm the characteristic bromine isotopic pattern.

Purity Assessment by HPLC

Expert Insight: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates the main compound from any impurities arising from synthesis or degradation. A well-developed method should yield a sharp, symmetrical peak for the target compound, well-resolved from any other signals.

Sources

- 1. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate [myskinrecipes.com]

- 2. This compound-2,2,3,3,4,5,5,6,6-d9 CAS#: 2697163-09-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate | 169457-73-2 | FB154454 [biosynth.com]

- 5. tandfonline.com [tandfonline.com]

Navigating the Synthesis and Application of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with favorable pharmacological profiles are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents. Among these, pyridine and piperidine moieties are privileged structures, frequently incorporated to modulate physicochemical properties and biological activity. Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate emerges as a key building block in this context, offering a unique combination of a bromo-functionalized pyridine ring and a Boc-protected piperidine. This bifunctional nature makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of kinase inhibitors and central nervous system (CNS) targeted therapies.

A Note on the CAS Number : While the deuterated isotopologue of this compound has a registered CAS number (2697163-09-8), a definitive CAS number for the non-deuterated parent compound, this compound, is not consistently reported in major chemical databases. Researchers should exercise caution to distinguish it from its structural isomer, tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate, and the commonly mistaken piperazine analogue, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (CAS: 153747-97-8). For unambiguous identification, it is recommended to use the InChI key: NWGAMDFOVMWROH-UHFFFAOYSA-N.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

The structural features of this compound, namely the reactive bromopyridine moiety and the protected piperidine nitrogen, are central to its utility. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization of the piperidine ring.

| Property | Value | Source |

| Molecular Formula | C15H21BrN2O2 | PubChemLite[1] |

| Molecular Weight | 341.25 g/mol | Abosyn |

| Monoisotopic Mass | 340.07864 Da | PubChemLite[1] |

| XlogP (predicted) | 3.0 | PubChemLite[1] |

| InChI Key | NWGAMDFOVMWROH-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis Strategies: A Practical Approach

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.

Conceptual Synthesis Workflow

Caption: A generalized synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

-

Grignard Reagent Formation: To a solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), slowly add magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 5-bromo-2-pyridylmagnesium bromide.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of tert-butyl 4-oxopiperidine-1-carboxylate in anhydrous THF. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure complete addition.

-

Dehydration: The resulting tertiary alcohol intermediate is subjected to acid-catalyzed dehydration. This can be achieved by treating the reaction mixture with a mild acid, which promotes the elimination of a water molecule to form the corresponding alkene.

-

Reduction: The intermediate alkene is then reduced to the final product. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This step selectively reduces the double bond of the piperidine ring without affecting the pyridine ring or the bromo substituent.

-

Purification: The final compound is purified using standard techniques such as column chromatography on silica gel to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its versatility as a synthetic intermediate. The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as a Key Building Block

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Introduction: The Role of Precise Characterization in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a critical, non-negotiable cornerstone. Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of biologically active molecules targeting the central nervous system and kinase inhibitors. Its molecular architecture, featuring a Boc-protected piperidine ring linked to a 5-bromopyridine moiety, presents a unique set of analytical challenges and requires a multi-faceted approach for complete structural verification.

This in-depth guide provides a comprehensive overview of the principles and methodologies for the complete structural elucidation of this compound. We will explore the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). Beyond a mere recitation of techniques, this document will delve into the causality behind experimental choices and the logic of data interpretation, reflecting the rigorous standards of scientific integrity demanded in the field.

The Analytical Workflow: A Multi-Technique, Self-Validating System

The structure elucidation of a novel or synthesized compound is not a linear process but rather an iterative and self-validating workflow. Each analytical technique provides a unique piece of the structural puzzle, and the congruence of data from all methods provides the highest level of confidence in the final assigned structure.

Caption: A self-validating workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides a proton census of the molecule. The characteristic chemical shifts are influenced by the electronegativity of neighboring atoms and anisotropic effects from aromatic rings.[2]

-

Boc Group: A prominent singlet peak is expected in the upfield region, typically around δ 1.4-1.5 ppm , corresponding to the nine equivalent protons of the tert-butyl group.[1] This is a hallmark of a Boc-protected amine.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen will be deshielded and are expected to resonate in the δ 2.8-4.2 ppm region. The remaining piperidine protons will likely appear as multiplets in the δ 1.5-2.0 ppm range.

-

Pyridine Ring Protons: The protons on the 5-bromopyridine ring will be in the aromatic region (δ 7.0-8.5 ppm ). The proton at the C6 position, being adjacent to the electron-withdrawing nitrogen, will be the most deshielded. The protons at the C3 and C4 positions will also show characteristic chemical shifts and coupling constants.[2]

¹³C NMR Spectroscopy: Delineating the Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

-

Boc Group: The Boc group will show three distinct signals: the quaternary carbon of the tert-butyl group around δ 80 ppm , the methyl carbons around δ 28 ppm , and the carbonyl carbon of the carbamate at approximately δ 155 ppm .[1]

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 25-50 ppm .

-

Pyridine Ring Carbons: The carbons of the 5-bromopyridine ring will appear in the aromatic region (δ 110-160 ppm ). The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.[1]

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

-

Data Processing and Analysis: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.[1]

| Functional Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.4 (CH₃) |

| Boc (C(CH₃)₃) | - | ~80.5 (quaternary C) |

| Boc (C=O) | - | ~154.9 (C=O) |

| Piperidine (CH₂) | ~1.6-1.9 (m) | ~30-45 |

| Piperidine (CH linked to Pyridine) | ~2.7-3.0 (m) | ~40-50 |

| Piperidine (CH₂-N) | ~2.8-4.2 (m) | ~40-50 |

| Pyridine (CH) | ~7.0-8.5 (m) | ~110-160 |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

The expected monoisotopic mass of this compound (C₁₅H₂₁BrN₂O₂) is approximately 340.0786 g/mol .[3] In ESI-MS, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 341.0859.[3] The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

Fragmentation of the parent ion would likely involve the loss of the Boc group or cleavage of the piperidine ring, providing further confirmation of the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

For this compound, the following characteristic absorption bands are expected:

-

C-H stretching (aliphatic): 2850-3000 cm⁻¹

-

C=O stretching (carbamate): 1680-1700 cm⁻¹

-

C-N stretching: 1000-1250 cm⁻¹

-

C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹

-

C-Br stretching: 500-600 cm⁻¹

The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the carbonyl group in the Boc protecting group.[4][5]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity

HPLC is a cornerstone technique for determining the purity of a compound and can also be used for its identification by comparing its retention time to that of a known standard.[6] A reversed-phase HPLC method with UV detection is suitable for this compound due to the presence of the UV-active pyridine ring.[6]

Experimental Protocol: HPLC Analysis

-

System Preparation: The HPLC system should consist of a pump, an autosampler, a column oven, and a UV detector. A C18 column is a common choice for reversed-phase chromatography.[7][8]

-

Mobile Phase Preparation: A typical mobile phase would be a gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute it to an appropriate concentration for analysis.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

-

Data Interpretation: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with a reference standard.

Caption: A typical workflow for HPLC analysis.

Conclusion: An Integrated Approach to Structural Certainty

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. By integrating the detailed connectivity and stereochemical information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from IR spectroscopy, and the purity and identity confirmation from HPLC, a complete and unambiguous structural assignment can be achieved. This rigorous, self-validating process is fundamental to ensuring the quality and integrity of chemical entities that are foundational to the advancement of drug discovery and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- BenchChem. (n.d.). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids.

- BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

-

Hou, Y., Wu, Q., Chen, Y., Ye, W., Wang, S., Zhao, C., & Zhou, Z. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1). Retrieved from [Link]

-

Figshare. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H21BrN2O2). Retrieved from [Link]

-

PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C15H21BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. tandfonline.com [tandfonline.com]

- 5. Item - Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. benchchem.com [benchchem.com]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

Spectroscopic Characterization of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques for the structural elucidation and verification of this compound. While specific experimental data for the title compound is not publicly available, this guide will utilize data from closely related analogues to illustrate the interpretation and application of these spectroscopic methods.

Introduction: The Importance of Spectroscopic Analysis

In the synthesis of novel chemical entities for pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, revealing its atomic connectivity, functional groups, and overall architecture. For a molecule like this compound, which features a substituted pyridine ring linked to a protected piperidine moiety, each spectroscopic method offers unique and complementary information. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS in the context of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, allowing for the differentiation of protons in various parts of the molecule.

Expected ¹H NMR Spectral Features:

Based on the structure of this compound, we can predict the following signals:

-

Aromatic Region (Pyridinyl Protons): The three protons on the 5-bromopyridin-2-yl ring are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. Their splitting patterns will be indicative of their coupling to each other.

-

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region. The protons adjacent to the nitrogen atom of the piperidine ring (positions 2 and 6) will be deshielded and are expected to resonate at a higher chemical shift compared to the protons at positions 3, 4, and 5. The tert-butoxycarbonyl (Boc) protecting group will also influence the chemical shifts of the adjacent piperidine protons.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet, typically around 1.4-1.5 ppm.

Table 1: Representative ¹H NMR Data for a Substituted Piperidine Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.45 | d | 1H | Pyridinyl-H |

| 7.70 | dd | 1H | Pyridinyl-H |

| 7.20 | d | 1H | Pyridinyl-H |

| 4.15 | m | 2H | Piperidinyl-H (axial, adjacent to N) |

| 2.90 | m | 2H | Piperidinyl-H (equatorial, adjacent to N) |

| 2.00 | m | 1H | Piperidinyl-H (methine) |

| 1.85 | m | 2H | Piperidinyl-H (axial) |

| 1.65 | m | 2H | Piperidinyl-H (equatorial) |

| 1.48 | s | 9H | tert-butyl |

Note: This is representative data and actual chemical shifts and coupling constants for the title compound may vary.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to appear significantly downfield, typically in the range of 150-160 ppm.

-

Aromatic Carbons: The carbons of the 5-bromopyridin-2-yl ring will resonate in the aromatic region (110-160 ppm). The carbon atom attached to the bromine will be influenced by the halogen's electronic effects.

-

Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen appearing at a higher chemical shift.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the three equivalent methyl carbons will resonate at approximately 28 ppm.[1][2]

Table 2: Representative ¹³C NMR Data for a Substituted Piperidine Derivative

| Chemical Shift (δ, ppm) | Assignment |

| 154.8 | C=O (Boc) |

| 159.0 | Pyridinyl-C (adjacent to N) |

| 150.2 | Pyridinyl-C |

| 139.5 | Pyridinyl-C |

| 121.0 | Pyridinyl-C (C-Br) |

| 115.8 | Pyridinyl-C |

| 79.5 | C(CH₃)₃ (Boc) |

| 44.0 | Piperidinyl-C (adjacent to N) |

| 42.5 | Piperidinyl-C (methine) |

| 31.5 | Piperidinyl-C |

| 28.4 | C(CH₃)₃ (Boc) |

Note: This is representative data and actual chemical shifts for the title compound may vary.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[3] Transfer the solution to a 5 mm NMR tube to a depth of about 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any drift in the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, well-resolved peaks.[4]

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans is typically required.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, resulting in a characteristic spectrum.

Expected IR Absorption Bands:

-

C=O Stretch: A strong and sharp absorption band is expected for the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group, typically in the region of 1680-1700 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine and tert-butyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the carbamate and the pyridine ring will likely appear in the 1250-1020 cm⁻¹ region.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | Aromatic C-H | Stretch |

| 2980-2850 | Aliphatic C-H | Stretch |

| 1700-1680 | C=O (Carbamate) | Stretch |

| 1600-1450 | C=C and C=N (Aromatic) | Stretch |

| 1250-1020 | C-N | Stretch |

| 1160-1080 | C-O | Stretch |

| 600-500 | C-Br | Stretch |

Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular structure.[5][6][7]

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples that requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Detailed Steps:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any absorptions from the atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself.[8]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Collection: A pressure anvil is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded.

-

Cleaning: After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent to prevent cross-contamination.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

Expected Mass Spectrometric Data:

For this compound (C₁₅H₂₁BrN₂O₂), the expected monoisotopic mass is approximately 340.0786 g/mol .

-

Molecular Ion Peak ([M]⁺˙): In electron ionization (EI) MS, a molecular ion peak corresponding to the intact molecule with a single positive charge would be observed.

-

Protonated Molecule ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI), the most prominent peak is often the protonated molecule, [M+H]⁺.

-

Isotopic Pattern: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation: Common fragmentation pathways may include the loss of the tert-butyl group ([M-57]⁺), the entire Boc group, or cleavage of the piperidine ring. The fragmentation pattern can provide valuable structural information.[9][10]

Table 4: Predicted m/z Values for Key Ions

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ | 341.0864 | 343.0844 |

| [M+Na]⁺ | 363.0684 | 365.0663 |

| [M-C₄H₉]⁺ (loss of tert-butyl) | 284.0238 | 286.0218 |

| [M-Boc+H]⁺ | 241.0340 | 243.0320 |

Note: These are predicted values. Actual measured values from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique suitable for analyzing polar and thermally labile molecules.

Workflow for ESI-MS Analysis

Caption: A general workflow for the analysis of a small molecule by ESI-mass spectrometry.

Detailed Steps:

-

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[11]

-

Sample Introduction: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.

Conclusion: A Synergistic Approach to Structural Verification

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. While ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides definitive information on the molecular weight and elemental composition. Together, these techniques offer a self-validating system for ensuring the identity and purity of this important synthetic intermediate, which is a critical step in the drug development pipeline. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and related molecules.

References

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

OpenOChem Learn. Interpreting ¹H NMR. [Link]

-

Organic Spectroscopy International. Fragmentation in mass spectrometry. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

H NMR Spectroscopy and Interpretation. [Link]

-

YouTube. Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Standard Operating Procedure for NMR Experiments. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

-

Sample preparation for FT-IR. [Link]

-

University of York. IR frequency table. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

MSU chemistry. Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

YouTube. Acquiring and Processing FTIR Spectra. [Link]

-

University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). [Link]

-

Simplified Infrared Correlation Chart. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

CDN. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. [Link]

-

ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. [Link]

-

Taylor & Francis Online. Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

NIH. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

Figshare. Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]

-

SpectraBase. tert-Butyl 4-(5-bromo-2-pyridinyl)-1-piperazinecarboxylate. [Link]

-

ResearchGate. (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

PubChemLite. This compound (C15H21BrN2O2). [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2. [Link]

-

Analytical Chemistry. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

-

PubChemLite. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. youtube.com [youtube.com]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Fragmentation in mass spectrometry [orgspectroscopyint.blogspot.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Stability and storage conditions for Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Introduction

This compound is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound, drawing upon established principles of organic chemistry and data from structurally related molecules.

Chemical Profile and Inherent Stability Considerations

This compound possesses several functional groups that dictate its chemical reactivity and potential degradation pathways:

-

Boc-Protected Piperidine: The tert-butoxycarbonyl (Boc) group is a common amine protecting group, known for its stability under a wide range of conditions. However, it is susceptible to cleavage under acidic conditions.[1]

-

Bromopyridine Moiety: The bromopyridine ring is an electron-deficient aromatic system. While generally stable, pyridine and its derivatives can be susceptible to attack by reactive species.[2] The bromine atom can also participate in various coupling reactions, but this is a matter of reactivity rather than instability under storage.

-

Piperidine Ring: The saturated piperidine ring is conformationally flexible and generally stable.

Based on this structure, the primary intrinsic stability concern is the acid-catalyzed hydrolysis of the Boc protecting group.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, synthesized from safety data sheets of the compound and its analogs.[3][4][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a dry and well-ventilated place.[4] For long-term storage, refrigeration (2-8 °C) is advisable. Some suppliers recommend room temperature for the solid form.[5] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, which could potentially participate in degradation pathways over extended periods. |

| Light | Store in a light-resistant container. | While no specific photolability data is available for this compound, pyridine derivatives can be light-sensitive.[6] Protection from light is a general best practice. |

| Container | Keep container tightly closed and upright.[4] | Prevents contamination and exposure to atmospheric components. |

For solutions of the compound, storage at lower temperatures (-20°C or -80°C) is recommended to maintain stability, especially for extended periods.[5]

Potential Degradation Pathways

Hydrolysis of the Boc Group

The most probable degradation pathway is the acid-catalyzed cleavage of the Boc protecting group to yield 4-(5-bromopyridin-2-yl)piperidine and isobutylene and carbon dioxide. This can be initiated by exposure to acidic impurities or atmospheric moisture, particularly at elevated temperatures.

Oxidation

While the pyridine ring is relatively resistant to oxidation, prolonged exposure to strong oxidizing agents or atmospheric oxygen under harsh conditions (e.g., elevated temperature and light) could potentially lead to the formation of N-oxides or other oxidation byproducts.

Below is a diagram illustrating the primary hypothesized degradation pathway.

Caption: Hypothesized primary degradation pathway.

Handling Procedures for Maintaining Integrity

Proper handling is crucial to prevent contamination and degradation.

-

Inert Atmosphere: When handling the solid, especially for weighing and transferring, it is best practice to do so under a stream of inert gas (argon or nitrogen).

-

Avoidance of Contaminants: Use clean, dry spatulas and glassware. Avoid introducing any acidic or basic contaminants into the storage container.

-

Solvent Purity: When preparing solutions, use high-purity, dry solvents to minimize the presence of water and other reactive impurities.[6]

Protocol for a General Stability Assessment

For researchers wishing to perform a formal stability study, the following protocol outlines a general approach based on industry standards.[6][7]

Objective

To evaluate the stability of this compound under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic) to identify potential degradation products and determine its intrinsic stability.

Materials

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a UV detector

-

Photostability chamber

-

Oven

Experimental Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[6]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and collect samples at various time points.[6]

-

Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent such as 3% hydrogen peroxide. Store at room temperature and collect samples at various time points.[6]

-

Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures (e.g., 60-80°C) in an oven.[6] Also, test the solid compound under the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.[6]

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of degradation of the parent compound. Identify and quantify the major degradation products. Mass spectrometry can be used for the structural elucidation of unknown degradants.[6]

Conclusion

While this compound is a relatively stable compound under standard laboratory conditions, its long-term integrity is best preserved by adhering to appropriate storage and handling procedures. The primary potential for degradation lies in the acid-catalyzed cleavage of the Boc protecting group. By storing the compound in a cool, dry, and inert environment and handling it with care to avoid contamination, researchers can ensure its purity and reactivity for their synthetic needs. For applications requiring stringent purity, a formal stability assessment is recommended to understand its degradation profile under specific conditions.

References

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life (Basel).

-

Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. ChemicalBook.

-

Safety Data Sheet - this compound. Enamine.

-

Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution. Benchchem.

-

tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate-SDS. MedChemExpress.

-

Technical Support Center: Stability of Fluorinated Pyridines in Solution. Benchchem.

-

tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate. Echemi.

-

An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.

Sources

A Senior Application Scientist's Guide to Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate stands out as a pivotal intermediate, skillfully merging a conformationally restricted piperidine core with a synthetically malleable bromopyridine moiety. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its core reactivity and strategic applications in drug discovery programs. We will explore the causality behind experimental choices, present validated protocols for its key transformations, and illustrate its role in the synthesis of biologically active molecules.

Core Characteristics: Physicochemical Properties and Spectroscopic Profile

Understanding the fundamental properties of a building block is the bedrock of its effective utilization. This compound is a stable, solid material under standard laboratory conditions, whose structure presents two key features for synthetic chemists: a bromine-substituted pyridine ring ripe for cross-coupling reactions and a Boc-protected piperidine nitrogen, which allows for controlled deprotection and subsequent functionalization.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 914341-33-0 | [1] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1] |

| Molecular Weight | 341.24 g/mol | [1] |

| Appearance | White to yellow powder | [2] |

| Melting Point | 83-87 °C |[2] |

The structural integrity of this building block is routinely confirmed by standard analytical techniques. While specific spectra vary slightly based on instrumentation and solvent, the expected profile is as follows:

-

¹H NMR: The proton NMR spectrum will characteristically show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperidine ring protons, and distinct aromatic signals for the three protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display the quaternary carbons of the Boc group, the distinct carbons of the piperidine ring, and the five carbon signals of the bromopyridinyl moiety.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Purification: A Validated Protocol

The synthesis of this building block is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The rationale involves coupling a pre-functionalized piperidine with a di-halogenated pyridine. The choice of 2,5-dibromopyridine is strategic, as the C2 position is more activated towards nucleophilic attack than the C5 position.

Experimental Protocol: Synthesis

Reaction: 2,5-Dibromopyridine with tert-butyl 4-aminopiperidine-1-carboxylate

-

Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and 2,5-dibromopyridine (1.1 eq) in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture. The base is crucial for scavenging the HBr generated during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The elevated temperature is necessary to overcome the activation energy of the SNAᵣ reaction. Progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purification Protocol: Flash Column Chromatography

-

Stationary Phase: Pack a silica gel column.

-

Elution: Load the crude product onto the column and elute using a gradient of ethyl acetate in hexanes (e.g., 0% to 40% ethyl acetate). The less polar product will elute, separating it from more polar impurities.

-

Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Workflow Visualization

Caption: Synthetic workflow for the preparation of the title compound.

The Heart of Versatility: Core Reactivity and Key Transformations

The synthetic power of this building block lies in its two orthogonal reactive sites: the C-Br bond for carbon-carbon or carbon-heteroatom bond formation and the Boc-protected amine for late-stage diversification.

A. Palladium-Catalyzed Cross-Coupling at the Pyridine C5 Position

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide variety of organoboron reagents.[3] This reaction is prized for its mild conditions and tolerance of numerous functional groups.[4][5]

Mechanism Rationale: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by transmetalation with a base-activated boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated. Purification is typically achieved via column chromatography.

For synthesizing aryl amines, a class of compounds ubiquitous in pharmaceuticals, the Buchwald-Hartwig amination is the gold standard.[6][7] This reaction couples the bromopyridine moiety with a primary or secondary amine.[8]

Mechanism Rationale: Similar to the Suzuki coupling, the cycle involves oxidative addition of Pd(0) to the C-Br bond. A key difference is the subsequent base-mediated formation of a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the active catalyst.[6] The choice of phosphine ligand is critical and often requires screening for optimal results.[9]

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a flask with the bromopyridine building block (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture, typically between 80-110 °C, stirring vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

B. Deprotection and Functionalization of the Piperidine Core

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to the conditions of most cross-coupling reactions. Its selective removal unveils a secondary amine, providing a second handle for diversification.

Deprotection Rationale: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to release the free amine.

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent like dichloromethane (DCM), 1,4-dioxane, or methanol.

-

Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (e.g., 4M) and stir at room temperature.

-

Reaction Monitoring: The reaction is typically rapid (30 min to 2 hours). Monitor by LC-MS until no starting material remains.

-

Work-up: Concentrate the reaction mixture in vacuo. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If HCl was used, the product is isolated as the hydrochloride salt. The resulting amine salt can be used directly or neutralized with a base for subsequent reactions like acylation or reductive amination.

Summary of Key Reactive Pathways

Caption: Key synthetic transformations of the title building block.

Applications in Medicinal Chemistry

The 2-substituted piperidine-pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS) and in various kinase inhibitors. This building block provides a streamlined entry into libraries of such compounds. For instance, derivatives of this scaffold are integral to the development of inhibitors for various kinases, which are crucial targets in oncology.[10] A related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used to treat breast cancer, highlighting the pharmaceutical relevance of this structural motif.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[12]

-

Safe Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] Avoid breathing dust and forming aerosols.[13][14]

-

First Aid: In case of skin contact, wash off with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move the person to fresh air.[14] In all cases of significant exposure, seek medical attention.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for accelerating drug discovery. Its pre-installed, orthogonally protected functionalities allow for rapid and systematic exploration of chemical space around the privileged piperidine-pyridine core. By mastering its fundamental reactivity through robust protocols like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate novel molecular entities with the potential to become next-generation therapeutics.

References

-

Hou, Y., Wu, Q., Chen, Y., Ye, W., Wang, S., Zhao, C., & Zhou, Z. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. Available at: [Link]

-

Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Figshare. Available at: [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

Pfizer Global Research & Development. (n.d.). A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved from [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Orion Cientific. (n.d.). tert-Butyl4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

-

ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Sources

- 1. enamine.enamine.net [enamine.enamine.net]

- 2. echemi.com [echemi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate [myskinrecipes.com]

- 11. nbinno.com [nbinno.com]

- 12. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Conditions for Boc deprotection of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

An Application Guide to the Deprotection of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate

Introduction: The Critical Role of Amine Deprotection in Heterocyclic Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amines.[1][2][3][4] Its widespread use stems from its robustness under a variety of nucleophilic and basic conditions, ease of installation, and predictable cleavage under acidic conditions.[3][4][5] The molecule at the center of this guide, this compound, is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine and bromopyridine moieties are common scaffolds in pharmacologically active compounds.[6]

The efficient removal of the Boc group to unmask the piperidine nitrogen is a critical transformation, enabling further functionalization in multi-step synthetic sequences. However, the choice of deprotection conditions is not trivial. The presence of the electron-deficient bromopyridine ring and the potential for side reactions necessitates a careful selection of reagents and protocols. This guide provides a comprehensive overview of field-proven methods for the Boc deprotection of this specific substrate, detailing the underlying mechanisms, providing step-by-step protocols, and offering guidance for method selection to ensure high yield and purity of the desired product, 4-(5-bromopyridin-2-yl)piperidine.

Part 1: Acid-Catalyzed Deprotection: The Industry Standard

The most prevalent strategy for Boc group cleavage relies on strong acids.[4][5] The mechanism is a well-established acid-catalyzed elimination process that proceeds through three key steps:

-

Protonation: The strong acid protonates the carbonyl oxygen of the Boc group, activating it for cleavage.[7][8][9]

-

Carbocation Formation: The unstable protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid.[5][7][8][9]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][9][10] The liberated amine is then protonated by the excess acid in the medium to form a salt.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Application of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. This comprehensive guide provides an in-depth analysis of its application in the design and synthesis of high-value therapeutic agents, with a particular focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic diagrams are presented to empower researchers and drug development professionals in leveraging this scaffold for their discovery programs.

Introduction: A Scaffold of Strategic Importance

The pyridine and piperidine rings are privileged structures in medicinal chemistry, frequently incorporated into a vast array of clinically successful drugs.[1] The title compound, this compound, synergistically combines these two motifs, offering a pre-validated scaffold with favorable pharmacokinetic properties. The piperidine ring, in its Boc-protected form, provides a handle for modulating solubility and metabolic stability, while the bromopyridine moiety serves as a versatile anchor for introducing molecular diversity through a variety of cross-coupling reactions.[2]

The strategic placement of the bromine atom at the 5-position of the pyridine ring is a key feature, enabling late-stage functionalization via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug discovery.

This document will explore the multifaceted applications of this key building block, providing both the theoretical underpinning and practical guidance for its utilization in two major areas of therapeutic research: kinase inhibition and GPCR modulation.

Application in Kinase Inhibitor Discovery

Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 4-(pyridin-2-yl)piperidine scaffold has been successfully employed in the design of numerous kinase inhibitors, where the pyridine ring often engages in crucial hydrogen bonding interactions with the hinge region of the kinase active site.

Rationale for Use in Kinase Inhibitor Design

The this compound scaffold provides an ideal starting point for the synthesis of potent and selective kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP, while the piperidine ring serves as a rigid spacer to position other functionalities for optimal interaction with the kinase active site. The bromine atom is the key to unlocking the full potential of this scaffold, allowing for the introduction of various aryl or heteroaryl groups that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Case Study: Synthesis of Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors